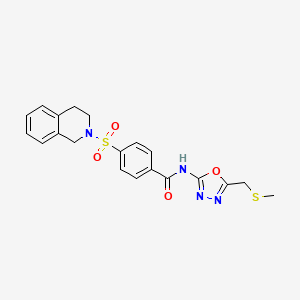

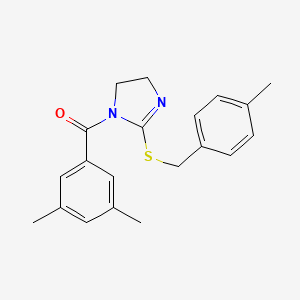

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. The compound features a benzamide core substituted with a sulfonyl group linked to a dihydroisoquinoline moiety and an oxadiazole ring with a methylthioethyl substituent.

Mechanism of Action

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways that this enzyme is involved in . The specific pathways and their downstream effects would require further investigation.

Pharmacokinetics

The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, leading to potential therapeutic effects in diseases where this enzyme plays a key role, such as breast and prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide involves several key steps:

Formation of Dihydroisoquinoline: : This step typically involves the reduction of isoquinoline derivatives under catalytic hydrogenation conditions.

Sulfonylation: : Introduction of the sulfonyl group through a reaction with sulfonyl chlorides or related reagents in the presence of base.

Oxadiazole Formation: : The synthesis of the oxadiazole ring can be accomplished via cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

Final Coupling: : The final assembly involves coupling the oxadiazole moiety with the benzamide core, often using coupling reagents such as EDCI or HATU under mild conditions.

Industrial Production Methods

Industrial production may employ similar synthetic strategies but scaled up with optimized conditions for cost efficiency and yield. Common methods include continuous flow reactors for efficient sulfonylation and large-scale catalytic hydrogenation setups for dihydroisoquinoline formation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially at the dihydroisoquinoline moiety, forming N-oxides or other oxidized derivatives.

Reduction: : Reduction can occur at various functional groups, converting sulfonyl to thiol, or reducing oxadiazole derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions can modify the benzamide or oxadiazole rings.

Common Reagents and Conditions

Oxidation: : Reagents such as m-chloroperbenzoic acid (m-CPBA) or KMnO₄.

Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: : Typical reagents include halides for electrophilic substitution or amines for nucleophilic substitution.

Major Products

Oxidation and reduction products typically include N-oxides, thiols, and other reduced forms. Substitution products depend on the specific reagents used but could involve various substituted benzamides or oxadiazoles.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of larger, more complex molecules due to its reactive functional groups.

Catalysts: : Can be used in catalytic processes due to its unique structure.

Biology

Biochemical Studies: : Employed in the study of enzyme interactions and biochemical pathways.

Drug Discovery: : Investigated for its potential therapeutic properties in drug design.

Medicine

Pharmacology: : Explored for its potential effects on biological targets, such as receptors or enzymes.

Diagnostic Agents: : Used in the development of diagnostic tools and imaging agents.

Industry

Material Science: : Utilized in the development of new materials with specific chemical properties.

Agrochemicals: : Investigated for potential use in developing new pesticides or herbicides.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Similar compounds include:

N-sulfonylbenzamides: : Compounds with similar sulfonyl-benzamide structures but different substituents.

Isoquinoline Derivatives: : Compounds featuring the dihydroisoquinoline moiety with variations in other functional groups.

Oxadiazole Compounds: : Molecules containing the oxadiazole ring but differing in other parts of the structure.

Unique Aspects

Functional Group Diversity: : Combines several reactive functional groups within a single molecule, offering unique reactivity profiles.

Potential for Multifunctional Applications: : Its structure supports a wide range of applications across different scientific fields.

And there you have it, a detailed dive into 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide. Fascinating, huh?

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S2/c1-29-13-18-22-23-20(28-18)21-19(25)15-6-8-17(9-7-15)30(26,27)24-11-10-14-4-2-3-5-16(14)12-24/h2-9H,10-13H2,1H3,(H,21,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGLQOSLNZHQOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide](/img/structure/B2397374.png)

![4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2397375.png)

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2397379.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2397381.png)

![2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2397382.png)

![N-ethyl-1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2397385.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2397389.png)

![Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2397392.png)

![3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride](/img/structure/B2397393.png)